molecular formula C9H6FNO2 B1382285 2-(2-Cyano-6-fluorophenyl)acetic acid CAS No. 1261682-66-9

2-(2-Cyano-6-fluorophenyl)acetic acid

Cat. No.: B1382285
CAS No.: 1261682-66-9
M. Wt: 179.15 g/mol
InChI Key: SGHLXSMVQBGIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyano-6-fluorophenyl)acetic acid: is an organic compound with the molecular formula C9H6FNO2. It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a phenyl ring, along with an acetic acid moiety.

Scientific Research Applications

Chemistry: 2-(2-Cyano-6-fluorophenyl)acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can be used in the development of new drugs and as a tool to investigate biochemical pathways .

Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

As this compound is used for research purposes , future directions could involve further exploration of its properties and potential applications in various fields.

Biochemical Analysis

Biochemical Properties

2-(2-Cyano-6-fluorophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can influence the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, this compound can influence the activity of other metabolic enzymes, thereby altering the metabolic pathways in which it is involved .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to various organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyano-6-fluorophenyl)acetic acid typically involves the reaction of 2-cyano-6-fluorobenzaldehyde with a suitable reagent to introduce the acetic acid group. One common method is the use of a Grignard reagent followed by oxidation to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are adjusted to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyano-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(2-Cyano-4-fluorophenyl)acetic acid
  • 2-(2-Cyano-5-fluorophenyl)acetic acid
  • 2-(2-Cyano-3-fluorophenyl)acetic acid

Comparison: Compared to its analogs, 2-(2-Cyano-6-fluorophenyl)acetic acid exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, stability, and biological activity. For example, the electronic effects of the fluorine atom can alter the compound’s interaction with biological targets, making it more or less effective in certain applications .

Properties

IUPAC Name

2-(2-cyano-6-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-8-3-1-2-6(5-11)7(8)4-9(12)13/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHLXSMVQBGIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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